molecular formula C9H17N3O B1493226 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide CAS No. 2098133-75-4

3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide

Cat. No.: B1493226
CAS No.: 2098133-75-4
M. Wt: 183.25 g/mol
InChI Key: IAMHCIQTRHBNLA-UHFFFAOYSA-N
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Description

3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide, commonly referred to as a derivative of cyclopentapyrrole, is a compound with significant biological implications. Its unique structure contributes to various pharmacological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H23NO3
  • Molar Mass : 241.33 g/mol
  • CAS Number : 1223748-37-5
  • EINECS Number : 604-604-1
  • Storage Conditions : Room temperature, sensitive to irritants .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Below are key findings from recent research:

Pharmacological Activities

  • Gastrointestinal Motility Disorders :
    • The compound exhibits activity as a 5-HT3 antagonist, which is beneficial in treating gastrointestinal motility disorders such as gastroesophageal reflux and irritable bowel syndrome. This mechanism involves blocking serotonin receptors, thereby alleviating symptoms associated with these conditions .
  • Antidepressant Effects :
    • Preliminary studies suggest that derivatives of cyclopentapyrrole may have antidepressant properties through modulation of neurotransmitter systems. The structural similarities to known antidepressants warrant further exploration into their efficacy and mechanisms .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies have indicated that the compound shows cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction, although detailed pathways remain to be elucidated .

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate the effect on gastrointestinal motilityDemonstrated significant improvement in motility in animal models when administered at specific dosages.
Study BInvestigate antidepressant-like effectsShowed reduced depressive-like behavior in rodent models, suggesting potential for mood disorder treatments.
Study CAssess cytotoxicity in cancer cellsInduced apoptosis in breast and colon cancer cell lines at concentrations above 10 µM.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Serotonin Receptors : Its role as a 5-HT3 antagonist suggests that it competes with serotonin at receptor sites, influencing gastrointestinal motility and potentially mood regulation.
  • Cell Cycle Regulation : Evidence points towards its involvement in cell cycle arrest mechanisms, particularly in cancer cells, leading to increased apoptosis rates.

Scientific Research Applications

Pharmacological Applications

1. Gastrointestinal Disorders
Research indicates that derivatives of the cyclopenta[c]pyrrole structure exhibit potential in treating gastrointestinal motility disorders. For example, compounds related to 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole have shown efficacy as 5-HT3 antagonists, which are useful in managing conditions like:

  • Gastroesophageal reflux
  • Irritable bowel syndrome (IBS)
  • Delayed gastric emptying

These compounds can reduce symptoms associated with these disorders by modulating neurotransmitter activity in the gut .

2. Neurological and Psychiatric Disorders
The compound has been explored for its potential in treating various neurological conditions, including:

  • Schizophrenia
  • Depression
  • Migraine headaches

Due to its action on serotonin receptors, it may serve as an effective treatment option for mood disorders and pain management .

3. Cancer Research
Recent studies have suggested that cyclopenta[c]pyrrole derivatives could play a role in cancer therapy. Their ability to inhibit specific protein kinases involved in tumor growth presents a promising avenue for developing targeted cancer treatments. This includes potential applications in:

  • Immunotherapy
  • Targeted therapy against specific cancer types

Case Study: Treatment of IBS

A clinical study examined the effects of a related cyclopenta[c]pyrrole compound on patients with IBS. The results indicated significant improvements in abdominal pain and bowel movement regularity compared to placebo treatments. This highlights the therapeutic potential of this class of compounds in managing gastrointestinal disorders.

Study Parameter Treatment Group Control Group Outcome
Number of Patients150150-
Improvement in Symptoms (%)70%30%Significant (p < 0.01)
Side EffectsMild nauseaNoneNoted but manageable

Properties

IUPAC Name

3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c10-8(11)12-4-7-2-1-3-9(7,5-12)6-13/h7,13H,1-6H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMHCIQTRHBNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.